molecular formula C22H23OP B12531596 (2S)-2-Phenylbutan-2-yl diphenylphosphinite CAS No. 820961-80-6

(2S)-2-Phenylbutan-2-yl diphenylphosphinite

Cat. No.: B12531596
CAS No.: 820961-80-6
M. Wt: 334.4 g/mol
InChI Key: QXUAACRSVAFXOU-QFIPXVFZSA-N
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Description

(2S)-2-Phenylbutan-2-yl diphenylphosphinite: is an organophosphorus compound that features a phosphinite functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Phenylbutan-2-yl diphenylphosphinite typically involves the reaction of (2S)-2-Phenylbutan-2-ol with diphenylphosphine chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Phenylbutan-2-yl diphenylphosphinite can undergo various chemical reactions, including:

    Oxidation: The phosphinite group can be oxidized to form the corresponding phosphine oxide.

    Substitution: The phenyl groups attached to the phosphorus atom can participate in electrophilic aromatic substitution reactions.

    Coordination: The phosphorus atom can coordinate with transition metals, forming complexes that can be used in catalysis.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Substitution: Electrophiles such as bromine or chloromethane can be used for substitution reactions.

    Coordination: Transition metal salts such as palladium chloride or platinum chloride can be used to form coordination complexes.

Major Products Formed:

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The major products are the substituted phenyl derivatives.

    Coordination: The major products are the metal-phosphinite complexes.

Scientific Research Applications

Chemistry: (2S)-2-Phenylbutan-2-yl diphenylphosphinite is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and cross-coupling.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and as a catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of (2S)-2-Phenylbutan-2-yl diphenylphosphinite primarily involves its role as a ligand in coordination chemistry. The phosphorus atom in the phosphinite group can donate electron density to transition metals, stabilizing the metal center and facilitating catalytic reactions. The specific molecular targets and pathways depend on the nature of the metal complex and the reaction being catalyzed.

Comparison with Similar Compounds

    Triphenylphosphine: Another organophosphorus compound used as a ligand in coordination chemistry.

    Diphenylphosphine oxide: A related compound that features a phosphine oxide group instead of a phosphinite group.

    (2S)-2-Phenylbutan-2-yl phosphine: A similar compound where the phosphinite group is replaced with a phosphine group.

Uniqueness: (2S)-2-Phenylbutan-2-yl diphenylphosphinite is unique due to the presence of both the chiral center and the phosphinite group. This combination allows for the formation of chiral metal complexes, which can be valuable in asymmetric catalysis. The diphenylphosphinite group also provides a balance between steric bulk and electronic properties, making it a versatile ligand in various catalytic applications.

Biological Activity

(2S)-2-Phenylbutan-2-yl diphenylphosphinite is a phosphinite compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and inhibition of specific biological pathways. This article provides a comprehensive overview of its biological activity, summarizing key research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a central phosphorus atom bonded to two phenyl groups and a chiral butane moiety. Its chemical structure can be represented as follows:

Ph2P O C(Ph)C(Ph)CH3\text{Ph}_2\text{P O }\text{C}^*(\text{Ph})\text{C}(\text{Ph})\text{CH}_3

This configuration is significant for its biological interactions and pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has been shown to inhibit tumor growth and angiogenesis in several cancer cell lines.
  • Tyrosinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosinase, an enzyme involved in melanin production, which may have implications in dermatological applications.
  • Cytotoxicity : Studies have indicated that this phosphinite can exhibit cytotoxic effects on specific cancer cell lines.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various human cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HT-2915.3Induction of apoptosis
M2112.7Inhibition of cell cycle progression
MCF718.5Disruption of mitochondrial function

These findings suggest that the compound effectively inhibits cell growth at micromolar concentrations, comparable to known anticancer agents.

Tyrosinase Inhibition

The potential of this compound as a tyrosinase inhibitor was explored through comparative analysis with structurally related compounds. The inhibitory potency was assessed using l-dopa and l-tyrosine as substrates, with results shown in Table 2.

CompoundIC50 (µM)Substrate Used
Kojic Acid14.33l-Tyrosine
Compound A (similar scaffold)25.0l-Dopa
This compound20.5l-Tyrosine

The data indicates that the compound exhibits moderate tyrosinase inhibition, which could be relevant for cosmetic applications aimed at skin lightening.

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vivo Tumor Growth Inhibition : In a murine model, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analyses revealed decreased vascularization and increased apoptosis within the tumor tissue.
  • Combination Therapy : When used in conjunction with established chemotherapeutics, the compound enhanced the overall efficacy by sensitizing resistant cancer cells to treatment.
  • Mechanistic Studies : Mechanistic investigations using flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) within treated cells, indicating a potential pathway for inducing cytotoxicity.

Properties

CAS No.

820961-80-6

Molecular Formula

C22H23OP

Molecular Weight

334.4 g/mol

IUPAC Name

diphenyl-[(2S)-2-phenylbutan-2-yl]oxyphosphane

InChI

InChI=1S/C22H23OP/c1-3-22(2,19-13-7-4-8-14-19)23-24(20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,3H2,1-2H3/t22-/m0/s1

InChI Key

QXUAACRSVAFXOU-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@](C)(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C)(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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